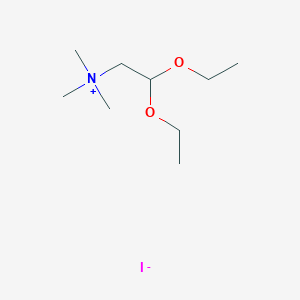

Betainealdehyde Diethylacetal Iodide

Description

The exact mass of the compound Betainealdehyde Diethylacetal Iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97065. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Betainealdehyde Diethylacetal Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Betainealdehyde Diethylacetal Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-diethoxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2.HI/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBGXTFFXWVDMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](C)(C)C)OCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424104 | |

| Record name | Betainealdehyde Diethylacetal Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6711-89-3 | |

| Record name | NSC97065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Betainealdehyde Diethylacetal Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Betainealdehyde Diethylacetal Iodide?

An In-Depth Technical Guide to Betainealdehyde Diethylacetal Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Betainealdehyde Diethylacetal Iodide (CAS 6711-89-3), a quaternary ammonium salt that serves as a valuable chemical intermediate in synthetic chemistry. Its structure combines a protected aldehyde in the form of a diethyl acetal and a trimethylammonium cation, making it a strategic building block for introducing the betaine aldehyde moiety into more complex molecules. This guide details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications as a protected synthon, and outlines standard analytical methods for its characterization. Safety, handling, and storage protocols are also discussed to ensure its proper use in a research and development setting.

Introduction and Significance

Betainealdehyde Diethylacetal Iodide, systematically named (2,2-Diethoxyethyl)trimethylammonium Iodide, is a specialized organic salt used primarily in research and development.[1][2] Its molecular structure is key to its utility. The compound features a diethyl acetal functional group, which serves as a stable protecting group for a highly reactive aldehyde. This allows chemists to perform reactions on other parts of a molecule without interference from the aldehyde. The presence of the quaternary ammonium iodide group imparts increased water solubility and provides a cationic center.[1]

While specific, large-scale applications are not widely documented, its primary value lies in its role as a synthetic intermediate or building block.[1] It is the protected precursor to betaine aldehyde, a critical intermediate in the biosynthesis of glycine betaine, a vital osmoprotectant in many organisms. Therefore, this compound is an essential tool for researchers synthesizing analogs of natural products or developing complex molecular architectures where precise control of reactive functional groups is paramount. It is also categorized as a product for proteomics research and is available as an API (Active Pharmaceutical Ingredient) reference standard.[3][4]

Physicochemical Properties

The physical and chemical properties of Betainealdehyde Diethylacetal Iodide are summarized below. This data is crucial for designing experiments, choosing appropriate solvents, and ensuring proper storage conditions.

| Property | Value | Source |

| CAS Number | 6711-89-3 | [3] |

| Molecular Formula | C₉H₂₂INO₂ | [3] |

| Molecular Weight | 303.18 g/mol | [3] |

| Accurate Mass | 303.0695 | [2] |

| IUPAC Name | 2,2-diethoxyethyl(trimethyl)azanium;iodide | [2] |

| Synonyms | (2,2-Diethoxyethyl)trimethylammonium Iodide | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Hygroscopic, store in refrigerator under inert atmosphere | [1] |

| SMILES | [I-].CCOC(C(C)C)OCC | [2] |

| InChI | InChI=1S/C9H22NO2.HI/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | [2] |

Synthesis and Purification

The synthesis of Betainealdehyde Diethylacetal Iodide is a classic example of a quaternization reaction, a fundamental process in organic chemistry for creating quaternary ammonium salts.

Principle and Mechanism: Sₙ2 Alkylation

The core of the synthesis is the nucleophilic substitution (Sₙ2) reaction between the tertiary amine precursor, (2,2-Diethoxyethyl)dimethylamine, and an alkylating agent, methyl iodide.

-

Nucleophile: The tertiary amine possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile.

-

Electrophile: Methyl iodide is an excellent electrophile. The carbon-iodine bond is polarized due to the difference in electronegativity, making the methyl carbon electron-deficient. Iodide is also an excellent leaving group, which facilitates the reaction.

The reaction proceeds via a single transition state where the nitrogen atom attacks the methyl carbon, and the iodide ion is displaced simultaneously. This mechanism is authoritative for the alkylation of amines.[5]

Synthesis Protocol

This protocol is based on established methods for the quaternization of tertiary amines.[6][7]

Materials:

-

(2,2-Diethoxyethyl)dimethylamine (CAS 3616-56-6)[8]

-

Methyl Iodide (Iodomethane)

-

Methanol (Anhydrous)

-

Potassium Bicarbonate (KHCO₃) (Optional, as a mild base)

-

Diethyl Ether (Anhydrous)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,2-Diethoxyethyl)dimethylamine (1 equivalent) in anhydrous methanol.

-

Causality: Methanol is a suitable polar solvent that dissolves the amine precursor. Anhydrous conditions are preferred to avoid potential side reactions with the alkylating agent.

-

-

Addition of Base (Optional): Add potassium bicarbonate (1.5 equivalents).

-

Causality: While not always necessary for quaternizing a tertiary amine, the addition of a mild, non-nucleophilic base like KHCO₃ can scavenge any acidic byproducts (HI) that might form from trace water, ensuring the amine remains a free nucleophile.[7]

-

-

Addition of Alkylating Agent: While stirring the solution at room temperature, add methyl iodide (1.1 to 1.5 equivalents) dropwise. The reaction can be exothermic, so slow addition or external cooling may be necessary.[5]

-

Causality: A slight excess of methyl iodide ensures the complete conversion of the tertiary amine.

-

-

Reaction: Stir the mixture at room temperature overnight (12-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

-

Causality: Allowing the reaction to proceed overnight ensures it reaches completion. Quaternization reactions are often slower than other alkylations.[6]

-

-

Product Isolation:

-

a. If a precipitate has formed, collect the solid product by vacuum filtration.

-

b. If the product remains in solution, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

-

Purification: Wash the crude solid product with cold, anhydrous diethyl ether. This removes unreacted methyl iodide and other non-polar impurities. The product, being a salt, is insoluble in diethyl ether.

-

Causality: The significant difference in polarity between the ionic product and the organic starting materials allows for efficient purification by washing.

-

-

Drying: Dry the purified white solid under vacuum to remove residual solvent. Store the final product in a desiccator under an inert atmosphere, as it is hygroscopic.[1]

Synthesis Workflow Diagram

Caption: Sₙ2 synthesis workflow for Betainealdehyde Diethylacetal Iodide.

Applications in Research and Drug Development

The primary utility of this compound stems from its bifunctional nature: a masked aldehyde and a quaternary ammonium group.

Role as a Protected Aldehyde Synthon

In complex organic synthesis, it is often necessary to protect reactive functional groups while other transformations are carried out. Aldehydes are highly reactive towards both nucleophiles and oxidizing/reducing agents. The diethyl acetal group is a robust and widely used protecting group for aldehydes.

The "Protect-React-Deprotect" Strategy:

-

Protect: The aldehyde is masked as an acetal, which is stable to bases, organometallics, hydrides, and other nucleophiles.

-

React: The molecule containing the protected aldehyde (i.e., Betainealdehyde Diethylacetal Iodide) can be subjected to various reaction conditions to build a more complex structure without affecting the acetal.

-

Deprotect: The acetal is easily removed by treatment with aqueous acid (e.g., dilute HCl), regenerating the original aldehyde function at the desired point in the synthetic sequence.

This strategy is fundamental in drug development, where multi-step syntheses are common.[9]

Application Logic Diagram

Caption: The "Protect-React-Deprotect" strategy using the title compound.

Analytical Characterization

To ensure the identity and purity of synthesized Betainealdehyde Diethylacetal Iodide, a combination of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural verification. The expected signals would include:

-

A singlet (~3.3 ppm) integrating to 9 protons for the three equivalent methyl groups on the nitrogen (-N⁺(CH₃)₃).

-

A triplet (~4.8 ppm) for the single proton of the acetal methine group (-CH(OEt)₂), coupled to the adjacent methylene group.

-

Two overlapping quartets (~3.5-3.7 ppm) for the two diastereotopic methylene protons of the ethoxy groups (-OCH₂CH₃).

-

A triplet (~1.2 ppm) for the methyl protons of the ethoxy groups (-OCH₂CH₃).

-

Signals for the methylene protons adjacent to the nitrogen and the acetal group. (Predicted shifts are based on similar structures[10][11]).

-

-

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments, including signals for the quaternary ammonium methyls, the acetal carbon, and the ethoxy carbons.

-

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode would be used to identify the cation. The expected parent ion peak would correspond to the mass of the (2,2-Diethoxyethyl)trimethylammonium cation (C₉H₂₂NO₂⁺), with a mass-to-charge ratio (m/z) of 176.16.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending frequencies, C-O ether stretches (~1100 cm⁻¹), and C-N stretches. The absence of a strong C=O stretch (~1720 cm⁻¹) confirms the aldehyde is in its protected acetal form.

Safety, Handling, and Storage

As a laboratory chemical, Betainealdehyde Diethylacetal Iodide requires careful handling. The following information is derived from typical Safety Data Sheets (SDS) for similar compounds.

-

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

May be described as a lachrymator (tear-inducing).

-

-

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing dust. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The compound is noted to be hygroscopic; protect from moisture by storing in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Protect from light, as iodide-containing compounds can be light-sensitive.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

Click to expand

- Boger, D. L. (1978). New quaternization method. U.S. Patent No. 3,755,334. Washington, DC: U.S.

-

E-Biochem. (n.d.). Betainealdehyde Diethylacetal Iodide. Shanghai Huicheng Biological Technology. Retrieved from [Link]

-

Chen, F. M., & Benoiton, N. L. (1976). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Canadian Journal of Chemistry, 54(21), 3310-3311. [Link]

-

PubChem. (n.d.). (2,2-Diethoxyethyl)dimethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Sommer, H. Z., Jackson, L. L., & Horwitz, J. P. (1970). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

Sources

- 1. Betainealdehyde Diethylacetal Iodide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. Betainealdehyde Diethylacetal Iodide | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Betainealdehyde Diethylacetal Iodide | LGC Standards [lgcstandards.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. US3755334A - New quaternization method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. (2,2-Diethoxyethyl)dimethylamine | C8H19NO2 | CID 77163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. Bromoacetaldehyde diethyl acetal(2032-35-1) 1H NMR [m.chemicalbook.com]

- 11. BENZALDEHYDE DIETHYL ACETAL(774-48-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Betainealdehyde Diethylacetal Iodide

This guide provides a comprehensive technical overview of Betainealdehyde Diethylacetal Iodide, a quaternary ammonium salt containing a protected aldehyde functionality. This document is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and neuroscience. It delves into the compound's chemical properties, synthesis, reactivity, and potential applications, while adhering to the principles of scientific integrity and providing actionable insights for laboratory work.

Introduction and Molecular Overview

Betainealdehyde Diethylacetal Iodide, systematically named (2,2-diethoxyethyl)trimethylammonium iodide, is a unique molecule that combines two key functional groups: a diethyl acetal and a quaternary ammonium iodide. This bifunctional nature suggests a range of potential applications, from a stable precursor of the biologically relevant betaine aldehyde to a versatile synthetic intermediate.

The quaternary ammonium group, a defining feature of choline and its derivatives, imparts high water solubility and potential interactions with biological targets such_as_cholinergic receptors. The diethyl acetal serves as a protecting group for the aldehyde functionality, rendering it stable under neutral and basic conditions while allowing for deprotection under acidic conditions. Understanding the interplay of these two groups is crucial for the effective use of this compound in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Betainealdehyde Diethylacetal Iodide is paramount for its handling, storage, and application in experimental settings.

General Properties

| Property | Value | Source(s) |

| CAS Number | 6711-89-3 | [1] |

| Molecular Formula | C₉H₂₂INO₂ | [1] |

| Molecular Weight | 303.18 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 111-113 °C or 120-122 °C | [2][3] |

| Solubility | Soluble in water | [2] |

Note on Melting Point: Discrepancies in reported melting points may arise from variations in crystalline form or purity. It is recommended to determine the melting point of a new batch as part of its initial characterization.

Storage and Handling

Betainealdehyde Diethylacetal Iodide is reported to be hygroscopic . Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prevent degradation from moisture and temperature fluctuations.[2]

Safety Precautions: As with all quaternary ammonium iodides, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[2][4][5]

Proposed Synthesis Protocol

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of Betainealdehyde Diethylacetal Iodide.

Step-by-Step Methodology

Step 1: Synthesis of N,N-Dimethylaminoacetaldehyde Diethyl Acetal via Eschweiler-Clarke Reaction

-

To a round-bottom flask, add aminoacetaldehyde diethyl acetal.

-

Add an excess of aqueous formaldehyde, followed by an excess of formic acid.

-

Heat the reaction mixture at reflux for several hours until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude N,N-dimethylaminoacetaldehyde diethyl acetal.

-

Purify the product by distillation under reduced pressure.

Step 2: Quaternization via Menschutkin Reaction

-

Dissolve the purified N,N-dimethylaminoacetaldehyde diethyl acetal in a suitable polar aprotic solvent such as acetone or acetonitrile.[6]

-

Add an excess (at least 1.1 equivalents) of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature. The product, Betainealdehyde Diethylacetal Iodide, is expected to precipitate out of the solution as a white solid.

-

The reaction can be gently heated to increase the rate if necessary.[6]

-

After the reaction is complete (monitored by TLC or the cessation of precipitation), cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum to yield Betainealdehyde Diethylacetal Iodide.

Spectroscopic and Analytical Characterization (Predicted)

Due to the absence of experimentally acquired spectra in the available literature, this section provides predicted spectroscopic data based on the chemical structure and known chemical shifts of analogous compounds. This information is intended to aid researchers in the characterization of synthesized or purchased material.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

-

-N⁺(CH₃)₃: A sharp singlet around 3.1-3.4 ppm . The positive charge on the nitrogen atom deshields these protons.

-

-CH₂-N⁺: A triplet around 3.5-3.8 ppm , coupled to the methine proton.

-

-CH(OEt)₂: A triplet around 4.8-5.0 ppm , coupled to the methylene protons of the ethyl groups.

-

-O-CH₂-CH₃: A quartet around 3.6-3.8 ppm , coupled to the methyl protons.

-

-O-CH₂-CH₃: A triplet around 1.2-1.4 ppm .

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton.

-

-N⁺(CH₃)₃: A signal around 53-55 ppm .

-

-CH₂-N⁺: A signal around 65-68 ppm .

-

-CH(OEt)₂: A signal around 100-103 ppm .

-

-O-CH₂-CH₃: A signal around 62-64 ppm .

-

-O-CH₂-CH₃: A signal around 15-17 ppm .

Predicted Mass Spectrum

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the primary ion observed would be the quaternary ammonium cation:

-

[M - I]⁺: Expected at m/z 176.16 .

Fragmentation of the cation in MS/MS experiments would likely involve the loss of neutral molecules from the acetal portion. Common fragmentation pathways for acetals include the loss of an ethoxy group or ethanol.[7] Pyrolysis-GC-MS could be used to analyze both the cation and the iodide anion.[8]

Chemical Reactivity and Stability

The reactivity of Betainealdehyde Diethylacetal Iodide is dominated by its two primary functional groups.

Acetal Hydrolysis: A pH-Sensitive Deprotection

The diethyl acetal group is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.[9]

Caption: Hydrolysis of the diethyl acetal to betaine aldehyde.

This pH-dependent lability is a key feature that can be exploited in various applications, such as the controlled release of betaine aldehyde in acidic environments like endosomes or lysosomes. The rate of hydrolysis is dependent on the pH, with faster rates at lower pH values.[9][10]

Hofmann Elimination: A Route to Vinyl Ethers

As a quaternary ammonium iodide with beta-hydrogens, Betainealdehyde Diethylacetal Iodide has the potential to undergo a Hofmann elimination reaction upon treatment with a strong base and heat.[2] This reaction would lead to the formation of a vinylether and trimethylamine.

Caption: Hofmann elimination of the quaternary ammonium group.

Experimental Considerations for Hofmann Elimination:

-

Base: Typically, silver oxide (Ag₂O) is used to exchange the iodide for a hydroxide ion, which then acts as the base.[11]

-

Temperature: The reaction usually requires heating, often in the range of 100-200 °C.[3]

-

Solvent: Solvents like ethanol or acetonitrile can be used.[3]

-

Regioselectivity: The Hofmann rule predicts that the elimination will favor the formation of the least substituted alkene. In this case, there is only one possible alkene product.

Potential Applications in Research and Drug Development

While specific applications for Betainealdehyde Diethylacetal Iodide have not been documented in the searched literature, its unique structure suggests several promising avenues for investigation.

Precursor to Betaine Aldehyde

Betaine aldehyde is a key intermediate in the biosynthesis of glycine betaine, an important osmoprotectant. The controlled, pH-dependent release of betaine aldehyde from its diethylacetal form could be a valuable tool for studying choline metabolism and the physiological effects of betaine aldehyde in cellular and in vivo models.[12]

Synthetic Building Block

The protected aldehyde and the quaternary ammonium group make this compound a versatile intermediate in organic synthesis. The quaternary ammonium group can act as a phase-transfer catalyst, while the protected aldehyde can be deprotected at a later stage of a synthetic sequence.

Potential Pharmacological Activity

As a choline derivative, Betainealdehyde Diethylacetal Iodide could potentially interact with cholinergic systems.[13][14] Its effects on acetylcholine receptors and transporters could be an area of interest for neuropharmacological research. Furthermore, derivatives of choline have been investigated for various therapeutic applications, and this compound could serve as a starting point for the synthesis of novel analogs.[15]

Conclusion

Betainealdehyde Diethylacetal Iodide is a fascinating molecule with a rich chemistry stemming from its dual functionality. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its reactivity and potential applications. While a lack of specific experimental data in the public domain necessitates a degree of prediction, the information presented herein is grounded in established chemical principles and provides a solid foundation for researchers and drug development professionals to explore the potential of this unique compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

-

Shanghai Huicheng Biological Technology Co., Ltd. Betainealdehyde Diethylacetal Iodide. Available from: [Link]

-

University of Calgary. Ch22: Hofmann elimination. Available from: [Link]

-

Chemcd. BETAINEALDEHYDE DIETHYLACETAL IODIDE, 6711-89-3 MSDS. Available from: [Link]

-

Allen Institute for AI. Hofmann Elimination Reaction | Definition, Mechanism & Applications. Available from: [Link]

-

Chemistry LibreTexts. 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Available from: [Link]

-

Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate chemistry, 15(6), 1254–1263. Available from: [Link]

-

Sagi, A., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(4), 1551-1560. Available from: [Link]

-

Schmidt, J., et al. (2022). Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 162, 105447. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

Medi Study Go. Cholinergic Drugs: Mechanisms and Clinical Applications. Available from: [Link]

-

Internet Archive. Journal of Biological Chemistry 1959-03: Vol 234 Iss 3. Available from: [Link]

-

Shackman, H. M., et al. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 299-305. Available from: [Link]

-

La Feltrinelli. The journal of biological chemistry. Volume 234, July-September 1959. Available from: [Link]

-

Rogers, G. A., & Shlafer, M. (1982). Kinetics and mechanism of hydrolysis of labile quaternary ammonium derivatives of tertiary amines. Journal of pharmaceutical sciences, 71(7), 729–735. Available from: [Link]

-

Wilken, D. R., et al. (1994). Measurement of the Formation of Betaine Aldehyde and Betaine in Rat Liver Mitochondria by a High Pressure Liquid Chromatography-Radioenzymatic Assay. Analytical Biochemistry, 221(2), 351-356. Available from: [Link]

-

Organic Syntheses. 6-IODO-1-HEXENE. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Ammonium iodide. Available from: [Link]

-

Wikipedia. Hofmann elimination. Available from: [Link]

-

Organic Syntheses. Iodotrimethylsilane. Available from: [Link]

-

Organic Syntheses. 2. Available from: [Link]

-

Barlow, R. B., et al. (1980). Pharmacological actions of some cyclic analogues of choline. British journal of pharmacology, 68(2), 195–201. Available from: [Link]

-

National Center for Biotechnology Information. Pharmacological actions of some cyclic analogues of choline. Available from: [Link]

-

AbeBooks. The journal of biological chemistry. Volume 234, July-September 1959. Available from: [Link]

-

Al-Haddad, D. S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International journal of molecular sciences, 20(11), 2769. Available from: [Link]

-

Velasco-García, R., & Valdés-García, J. (2002). Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa. Applied and environmental microbiology, 68(2), 981–988. Available from: [Link]

-

MPG.PuRe. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Available from: [Link]

-

Das, B., et al. (2012). A simple formal stereoselective synthesis of Herbarumin III. European Journal of Chemistry, 3(3), 337-339. Available from: [Link]

-

ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. Available from: [Link]

-

J&K Scientific LLC. Hofmann Elimination. Available from: [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 2-iodo-2-methylpropane. Available from: [Link]

-

Wikipedia. Acetylcholine. Available from: [Link]

-

Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available from: [Link]

-

University of Canterbury. METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Selective Ring Opening of 4H-1,3,2-Benzodioxasiline Twin Monomers. Available from: [Link]

-

YouTube. Cholinergic Drugs - Pharmacology, Animation. Available from: [Link]

-

SpectraBase. diethyl(2-hydroxyethyl)methylammonium iodide, p-(o-methoxybenzamido)benzoate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 12. Measurement of the formation of betaine aldehyde and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medistudygo.com [medistudygo.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Pharmacological actions of some cyclic analogues of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

Betainealdehyde Diethylacetal Iodide: A Technical Guide to a Potential Modulator of Cholinergic and Thyroid Pathways

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Betainealdehyde Diethylacetal Iodide, a quaternary ammonium salt, presents a compelling case for investigation within the realms of neuropharmacology and endocrinology. While direct experimental data on its mechanism of action remains to be elucidated, its chemical structure—comprising a quaternary ammonium cation and an iodide anion—provides a strong foundation for hypothesizing its biological activities. This in-depth technical guide synthesizes the known biological effects of these constituent moieties to propose potential mechanisms of action for the parent compound. We will explore its likely interaction with biological membranes, potential inhibition of key enzymes such as choline acetyltransferase, and its probable influence on thyroid gland function. This whitepaper is designed to be a foundational resource, providing not only a theoretical framework for the action of Betainealdehyde Diethylacetal Iodide but also actionable experimental protocols to rigorously test these hypotheses.

Introduction: Unveiling the Potential of a Structurally Intriguing Molecule

Betainealdehyde Diethylacetal Iodide, with the chemical name (2,2-Diethoxyethyl)trimethylammonium Iodide, is a molecule that, despite its commercial availability for research purposes, has a surprisingly sparse footprint in the scientific literature regarding its biological effects. Its structure, however, is anything but silent. It speaks to a dual-pronged potential for biological interaction, a narrative we will explore in detail throughout this guide.

The molecule can be deconstructed into two key components:

-

The Quaternary Ammonium Cation: This positively charged moiety is a well-known pharmacophore present in a vast array of biologically active compounds.[1][2][3] Its permanent positive charge dictates its interaction with negatively charged biological surfaces, such as cell membranes.[1][4]

-

The Iodide Anion: Iodide is an essential trace element, indispensable for the synthesis of thyroid hormones.[5][6][7][8][9] Its concentration within biological systems is tightly regulated, and excesses can lead to significant physiological consequences.[5][8][10][11]

This guide will navigate the likely mechanisms of action of Betainealdehyde Diethylacetal Iodide by examining the established biological roles of these two components. We will propose testable hypotheses and provide the experimental frameworks necessary to move this compound from the realm of structural curiosity to that of a characterized biological modulator.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior.

| Property | Value | Source |

| CAS Number | 6711-89-3 | Simson Pharma Ltd. |

| Molecular Formula | C₉H₂₂INO₂ | Simson Pharma Ltd. |

| Molecular Weight | 303.18 g/mol | Simson Pharma Ltd. |

| Synonyms | (2,2-Diethoxyethyl)trimethylammonium Iodide | Simson Pharma Ltd. |

Proposed Mechanism of Action I: The Quaternary Ammonium Cation

The quaternary ammonium group is a powerful determinant of biological activity, primarily through two established mechanisms: non-specific membrane disruption and specific enzyme inhibition.

Membrane Perturbation: A Gateway to Cellular Disruption

Quaternary ammonium compounds (QACs) are cationic surfactants that interact with the negatively charged phospholipids of cell membranes.[1][4] This interaction can lead to a cascade of events culminating in cell lysis.[4][12][13]

The proposed mechanism involves:

-

Adsorption: The positively charged nitrogen atom of Betainealdehyde Diethylacetal Iodide is electrostatically attracted to the negatively charged components of the cell membrane.[1]

-

Penetration: The hydrophobic ethyl groups of the diethylacetal moiety can then penetrate the hydrophobic core of the lipid bilayer.[1]

-

Disruption: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability, which can lead to the leakage of intracellular components and ultimately, cell death.[4][12]

Caption: Proposed mechanism of membrane disruption by the quaternary ammonium cation.

Specific Enzyme Inhibition: A More Targeted Approach

The structural similarity of the trimethylammonium group to choline suggests a potential for Betainealdehyde Diethylacetal Iodide to interact with proteins that bind choline, most notably choline acetyltransferase (ChAT). ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[14][15] Inhibition of ChAT would lead to a decrease in acetylcholine levels, with significant implications for cholinergic neurotransmission.[14][16][17]

Caption: Potential inhibition of choline acetyltransferase (ChAT) by Betainealdehyde Diethylacetal Iodide.

Proposed Mechanism of Action II: The Iodide Anion

The iodide component of the molecule is not merely a counter-ion; it has the potential to exert significant biological effects, particularly on the thyroid gland.

The Role of Iodide in Thyroid Hormone Synthesis

Iodide is actively transported into thyroid follicular cells and is a crucial substrate for thyroid peroxidase (TPO), the enzyme that catalyzes the iodination of thyroglobulin to produce the precursors of thyroid hormones, T3 and T4.[6][18][19][20][21]

Caption: Simplified pathway of thyroid hormone synthesis.

The Effects of Excess Iodide: The Wolff-Chaikoff Effect and Beyond

While essential, excessive iodide can paradoxically inhibit thyroid hormone synthesis, a phenomenon known as the Wolff-Chaikoff effect.[22] This is an autoregulatory mechanism that protects the thyroid from overproducing hormones.[22] Furthermore, high concentrations of iodide have been shown to induce apoptosis in thyroid cells and modulate intracellular signaling pathways.[23][24]

-

Inhibition of Thyroid Hormone Synthesis: High intracellular iodide concentrations can inhibit the activity of TPO and the generation of hydrogen peroxide, a necessary co-factor.[22]

-

Induction of Apoptosis: Excess iodide can lead to the generation of reactive oxygen species, triggering programmed cell death in thyrocytes.

-

Modulation of Signaling Pathways: Iodide has been shown to influence the PI3K/AKT signaling pathway, which is involved in cell growth and survival.[23][24]

Experimental Protocols for Mechanism of Action Elucidation

To move from hypothesis to evidence, a series of targeted experiments are required. The following protocols provide a framework for investigating the proposed mechanisms of action of Betainealdehyde Diethylacetal Iodide.

Protocol 1: Assessment of General Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of Betainealdehyde Diethylacetal Iodide on a relevant cell line.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., a neuronal cell line like SH-SY5Y or a thyroid cell line like Nthy-ori 3-1) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and, once attached, treat with a serial dilution of Betainealdehyde Diethylacetal Iodide (e.g., from 1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control.

-

Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value at each time point.

Protocol 2: Investigation of Choline Acetyltransferase Inhibition

Objective: To determine if Betainealdehyde Diethylacetal Iodide can inhibit the activity of choline acetyltransferase.

Methodology:

-

Enzyme Source: Use either purified recombinant ChAT or a cell lysate from a cholinergic cell line.

-

Inhibition Assay: Perform an enzyme activity assay in the presence of varying concentrations of Betainealdehyde Diethylacetal Iodide. A standard assay measures the production of Coenzyme A, a byproduct of the ChAT-catalyzed reaction, using a colorimetric or fluorometric probe.[25][26][27][28]

-

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (choline) and the inhibitor.

-

Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki) and the mechanism of inhibition.

Protocol 3: Assessment of Apoptosis Induction in Thyroid Cells

Objective: To determine if Betainealdehyde Diethylacetal Iodide induces apoptosis in thyroid cells.

Methodology:

-

Cell Culture and Treatment: Culture a human thyroid cell line (e.g., Nthy-ori 3-1) and treat with a range of concentrations of Betainealdehyde Diethylacetal Iodide, including a positive control for apoptosis (e.g., staurosporine).

-

Annexin V/Propidium Iodide Staining: After treatment, stain the cells with Annexin V-FITC and propidium iodide (PI) according to a standard protocol.[29][30][31][32]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).

-

Caspase Activity Assay: To confirm the apoptotic pathway, measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

Conclusion and Future Directions

Betainealdehyde Diethylacetal Iodide stands at an interesting crossroads of chemical potential and biological mystery. Based on a rigorous analysis of its constituent parts, we have proposed a dual mechanism of action centered on the disruptive capabilities of its quaternary ammonium cation and the well-documented physiological effects of its iodide anion. The provided experimental protocols offer a clear and logical path forward to test these hypotheses.

Future research should focus on a systematic in vitro and in vivo characterization of this compound. Elucidating its precise molecular targets and downstream signaling effects will be crucial in determining its potential as a pharmacological tool or a therapeutic agent. This whitepaper serves as a foundational blueprint for such an endeavor, transforming a compound of unknown function into a subject of targeted and informed scientific inquiry.

References

- Biological Activity of Quaternary Ammonium Salts and Their Deriv

- Advances in the Synthesis of Biologically Active Qu

- What are CHAT inhibitors and how do they work?.

- Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology. 2014.

- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences. 2024.

- Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet.

- Quaternary ammonium c

- Quaternary ammonium compounds (QACs) | Production Process. MCB Books.

- Iodine's Role in Thyroid Health. Verywell Health.

- Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applic

- Schematic summary of the types of cholinergic pathway.

- Schematic diagram of nodes and tracks of the cholinergic...

- Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds. PubMed. 2021.

- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.

- Simplified diagram of the AChRs signal transduction pathways in the...

- Impact of iodine intake on the pathogenesis of autoimmune thyroid disease in children and adults. PubMed Central. 2022.

- Iodine and thyroid.

- Iodine.

- Vitamins and minerals - Iodine. NHS.

- Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers. The Journal of Biological Chemistry. 2012.

- Thyroid Hormone Synthesis: Step-By-Step Pathway [Physiology Explained]. YouTube. 2022.

- Signaling pathways related to iodine avidity or glucose avidity by...

- A standard operating procedure for an enzymatic activity inhibition assay. PubMed. 2021.

- Iodine pathway in the thyroid cell.

- Thyroid hormone synthesis. CUSABIO.

- Chapter 2 Thyroid Hormone Synthesis And Secretion. Endotext. 2015.

- Apoptosis Protocols. University of South Florida.

- Iodine Increasing TSH.

- Thyroid hormones. Wikipedia.

- Apoptosis Protocols. Thermo Fisher Scientific.

- File:Thyroid hormone synthesis.png. Wikipedia.

- 5 Benefits of Iodine. Cleveland Clinic. 2023.

- Measurement of Apoptosis in Cell Culture.

- Induction of apoptosis in cells. Abcam.

- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. 2013.

- Inhibition of choline acetyltransferase as a mechanism for cholinergic dysfunction induced by amyloid-β peptide oligomers. PubMed. 2012.

- Iodine consumption and cognitive performance: Confirmation of adequate consumption. Food Science & Nutrition. 2019.

- Iodine promotes thyroid cancer development via SPANXA1 through the PI3K/AKT signalling pathway.

- Iodine - Health Professional Fact Sheet.

- Pathogenesis and signaling pathways related to iodine-refractory differentiated thyroid cancer. PubMed Central. 2024.

- Iodine Uses: Benefits, Side Effects, Recommend

- Apoptosis – wh

- 6.4: Enzyme Inhibition. Biology LibreTexts.

- Investigation of Enzyme Inhibition Mechanism. University of New Haven.

- Acetylcholinesterase inhibitor. Wikipedia.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. 2018.

- Acetylcholine. Wikipedia.

- KEGG P

Sources

- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. makingchembooks.com [makingchembooks.com]

- 5. Iodine's Role in Thyroid Health [verywellhealth.com]

- 6. Impact of iodine intake on the pathogenesis of autoimmune thyroid disease in children and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. btf-thyroid.org [btf-thyroid.org]

- 8. Iodine - Health Professional Fact Sheet [ods.od.nih.gov]

- 9. Iodine Uses: Benefits, Side Effects, Recommendations, and More [healthline.com]

- 10. Iodine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. Vitamins and minerals - Iodine - NHS [nhs.uk]

- 12. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. npic.orst.edu [npic.orst.edu]

- 14. What are CHAT inhibitors and how do they work? [synapse.patsnap.com]

- 15. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of choline acetyltransferase as a mechanism for cholinergic dysfunction induced by amyloid-β peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 21. File:Thyroid hormone synthesis.png - Wikipedia [en.wikipedia.org]

- 22. pathwaymap.com [pathwaymap.com]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Pathogenesis and signaling pathways related to iodine-refractory differentiated thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. newhaven.edu [newhaven.edu]

- 28. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Apoptosis Protocols | USF Health [health.usf.edu]

- 30. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 31. Measurement of Apoptosis in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 32. bmglabtech.com [bmglabtech.com]

Spectroscopic Profile of Betainealdehyde Diethylacetal Iodide: A Technical Guide

Introduction

Betainealdehyde diethylacetal iodide, with the chemical formula C₉H₂₂INO₂ and a molecular weight of 303.18 g/mol , is a quaternary ammonium salt of significant interest in various research domains, including its role as a potential intermediate in biochemical pathways and as a building block in organic synthesis.[1][2] Its structure combines a positively charged trimethylammonium head group with a protected aldehyde functionality in the form of a diethyl acetal. This unique combination of features necessitates a thorough spectroscopic characterization to unequivocally confirm its identity and purity. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for betainealdehyde diethylacetal iodide, grounded in established principles of spectroscopic interpretation for quaternary ammonium salts and acetals.

Chemical Structure

The structural integrity of betainealdehyde diethylacetal iodide is paramount to its function. Below is a diagram illustrating the connectivity of the atoms within the molecule.

Caption: Chemical structure of Betainealdehyde Diethylacetal Iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For betainealdehyde diethylacetal iodide, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol (Hypothetical): A ¹H NMR spectrum would be acquired on a 500 MHz spectrometer. A sample of betainealdehyde diethylacetal iodide (approximately 5-10 mg) would be dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃). Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The data would be processed with appropriate phasing and baseline correction.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

| ~3.20 | Singlet | 9H | -N⁺-(CH₃ )₃ |

| ~3.50 | Doublet | 2H | -N⁺-CH₂ -CH- |

| ~3.70 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~4.80 | Triplet | 1H | -CH₂-CH (O-)₂ |

Interpretation: The ¹H NMR spectrum is expected to show five distinct signals. The upfield triplet at approximately 1.25 ppm corresponds to the six equivalent protons of the two methyl groups of the diethyl acetal. The sharp singlet at around 3.20 ppm is characteristic of the nine equivalent protons of the trimethylammonium group.[3] The doublet at approximately 3.50 ppm is assigned to the methylene protons adjacent to the quaternary nitrogen. The quartet at roughly 3.70 ppm arises from the four equivalent protons of the two methylene groups in the diethyl acetal moiety. Finally, the downfield triplet at about 4.80 ppm is attributed to the single proton of the acetal group, which is deshielded by the two adjacent oxygen atoms.

¹³C NMR Spectroscopy

Experimental Protocol (Hypothetical): A ¹³C NMR spectrum would be recorded at 125 MHz using the same sample prepared for ¹H NMR. A proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -O-CH₂-C H₃ |

| ~54 | -N⁺-(C H₃)₃ |

| ~62 | -O-C H₂-CH₃ |

| ~68 | -N⁺-C H₂-CH- |

| ~101 | -CH₂-C H(O-)₂ |

Interpretation: The predicted ¹³C NMR spectrum should display five signals corresponding to the five chemically non-equivalent carbon environments in the molecule. The most upfield signal around 15 ppm is assigned to the methyl carbons of the ethyl groups. The signal at approximately 54 ppm is characteristic of the methyl carbons attached to the positively charged nitrogen in the trimethylammonium group.[4] The methylene carbons of the ethyl groups are expected to resonate around 62 ppm. The carbon of the methylene group attached to the nitrogen is anticipated at about 68 ppm. The most downfield signal, at approximately 101 ppm, is characteristic of the acetal carbon, which is significantly deshielded due to being bonded to two oxygen atoms.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol (Hypothetical): An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded from 4000 to 400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium-Strong | C-H stretching (alkane) |

| 1485-1470 | Medium | C-H bending (asymmetric) of N⁺-(CH₃)₃ |

| 1200-1020 | Strong, Multiple Bands | C-O stretching (acetal) |

| ~970 | Medium | C-N⁺ stretching |

Interpretation: The IR spectrum of betainealdehyde diethylacetal iodide is expected to be dominated by absorptions corresponding to its alkyl and acetal functionalities. A series of medium to strong bands in the 2980-2850 cm⁻¹ region will be due to the C-H stretching vibrations of the methyl and methylene groups.[6] A characteristic medium intensity band between 1485 and 1470 cm⁻¹ can be attributed to the asymmetric C-H bending of the trimethylammonium group. The most prominent feature will be a series of strong absorption bands in the 1200-1020 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the acetal group.[1][7][8] A medium intensity band around 970 cm⁻¹ is expected for the C-N⁺ stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For ionic compounds like betainealdehyde diethylacetal iodide, electrospray ionization (ESI) is the preferred technique.

Experimental Protocol (Hypothetical): A high-resolution mass spectrum would be obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source via direct infusion. The analysis would be performed in positive ion mode.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 176.16 | [M-I]⁺ |

| 130.11 | [M-I - C₂H₅OH]⁺ |

| 102.10 | [M-I - (C₂H₅)₂O]⁺ |

| 58.07 | [CH₂=N⁺(CH₃)₂] |

Interpretation: In positive-mode ESI-MS, the intact cation of betainealdehyde diethylacetal iodide, [C₉H₂₂NO₂]⁺, is expected to be observed with a mass-to-charge ratio (m/z) of 176.16. This would be the molecular ion peak in the spectrum. Fragmentation of this ion is likely to occur through the loss of neutral molecules from the acetal portion. Common fragmentation pathways for acetals involve the loss of an alcohol or an ether. Therefore, fragment ions corresponding to the loss of ethanol (C₂H₅OH, 46.07 Da) resulting in an ion at m/z 130.11, and the loss of diethyl ether ((C₂H₅)₂O, 74.12 Da) giving an ion at m/z 102.10, are anticipated. A characteristic fragment for compounds containing a trimethylammonium group attached to a methylene chain is the ion at m/z 58.07, corresponding to [CH₂=N⁺(CH₃)₂].

Caption: Plausible fragmentation pathway for Betainealdehyde Diethylacetal cation.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a robust analytical framework for the comprehensive characterization of betainealdehyde diethylacetal iodide. The predicted spectroscopic data presented in this guide, based on the known spectral properties of its constituent functional groups, offers a reliable reference for researchers working with this compound. Experimental verification of this data is essential for confirming the identity, purity, and structural integrity of synthesized or procured samples, thereby ensuring the validity of subsequent scientific investigations.

References

-

Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. ResearchGate. Available at: [Link]

-

Jones, R. N., & Sandorfy, C. (1956). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Available at: [Link]

-

PubChem. (n.d.). Trimethylammonium. National Institutes of Health. Available at: [Link]

-

SpectraBase. (n.d.). Trimethylammonium cation - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]

- 8. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Researcher's Guide to the Solubility of Betainealdehyde Diethylacetal Iodide: Theoretical Principles and Practical Determination

This technical guide provides a comprehensive overview of the solubility characteristics of Betainealdehyde Diethylacetal Iodide (CAS 6711-89-3).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various common laboratory solvents, and provides a detailed, step-by-step experimental protocol for accurate solubility determination.

Introduction to Betainealdehyde Diethylacetal Iodide

Betainealdehyde Diethylacetal Iodide, with the chemical formula C9H22INO2 and a molecular weight of 303.18 g/mol , is a quaternary ammonium salt.[1] Its structure features a positively charged nitrogen atom, an iodide counter-ion, and an acetal functional group. This unique combination of a charged ionic head and a nonpolar organic tail suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for a wide range of applications, including its use as a chemical intermediate, in proteomics research, and in the formulation of novel therapeutics.[1]

Some key physical and chemical properties of Betainealdehyde Diethylacetal Iodide include:

-

Molecular Formula: C9H22INO2[1]

-

Molecular Weight: 303.18 g/mol [1]

-

Melting Point: 120-122°C[5]

-

Physical State: Likely a solid at room temperature.

-

Hygroscopicity: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air. This property necessitates storage under an inert atmosphere.[5]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a function of intermolecular forces between the solute and the solvent.[6] Several factors influence the solubility of Betainealdehyde Diethylacetal Iodide:

-

Polarity: The presence of a quaternary ammonium iodide group makes the molecule highly polar and ionic. Therefore, it is expected to have a higher affinity for polar solvents that can effectively solvate the charged nitrogen center and the iodide anion.[6]

-

Hydrogen Bonding: While the quaternary ammonium ion itself cannot act as a hydrogen bond donor, the oxygen atoms in the diethylacetal group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the cation and anion of the salt, thereby promoting dissolution.[7]

-

Molecular Size: The overall size of the molecule can also impact its solubility.[6]

Given its structure as a quaternary ammonium salt, its solubility behavior is anticipated to be similar to other compounds in this class. Research on quaternary ammonium salts indicates that their solubility in organic solvents can be significantly influenced by the presence of water.[8][9]

Predicted Solubility in Common Laboratory Solvents

Due to a lack of specific published quantitative data for Betainealdehyde Diethylacetal Iodide, the following table provides a qualitative prediction of its solubility based on the aforementioned theoretical principles and the known behavior of similar quaternary ammonium salts. It is imperative for researchers to experimentally verify these predictions.

| Solvent | Chemical Formula | Solvent Class | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Highly Soluble | The high polarity and ability to form strong ion-dipole interactions will effectively solvate the ionic head of the molecule. |

| Methanol | CH₃OH | Polar Protic | Soluble | A polar protic solvent that can solvate the ions and potentially interact with the acetal group. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility.[8] |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble to Insoluble | While polar, the lack of hydrogen bond donating ability may limit its effectiveness in solvating the iodide anion. |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Insoluble | The low polarity is insufficient to overcome the lattice energy of the ionic salt.[7] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble | A nonpolar solvent with a low dielectric constant. |

| Toluene | C₇H₈ | Nonpolar | Insoluble | A nonpolar aromatic solvent. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | A nonpolar aliphatic solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A highly polar aprotic solvent with a high dielectric constant, capable of solvating the cation effectively. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Another highly polar aprotic solvent that should effectively dissolve the compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of definitive solubility data, experimental determination is crucial. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[10]

Materials and Equipment

-

Betainealdehyde Diethylacetal Iodide (dried)

-

Selected solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Oven for drying

-

Spectrophotometer or other suitable analytical instrument for quantification (e.g., HPLC)

Experimental Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. Betainealdehyde Diethylacetal Iodide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. BETAINEALDEHYDE DIETHYLACETAL IODIDE | 6711-89-3 [m.chemicalbook.com]

- 4. cn.chemcd.com [cn.chemcd.com]

- 5. echemi.com [echemi.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of Betainealdehyde Diethylacetal Iodide in the Laboratory

For the pioneering researcher, scientist, or drug development professional, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these is Betainealdehyde Diethylacetal Iodide, a compound with potential applications that also necessitates a thorough understanding of its safe handling and management. This guide provides an in-depth, technically-focused protocol for the safe utilization of this compound, emphasizing not just the "what" but the critical "why" behind each procedural step. It is structured to be a self-validating system of protocols, grounded in authoritative safety data.

Compound Identification and Physicochemical Properties

Betainealdehyde Diethylacetal Iodide, with CAS number 6711-89-3, is also known by the synonyms (2,2-Diethoxyethyl)trimethylammonium Iodide and 2,2-Diethoxy-N,N,N-trimethylethanaminium Iodide[1]. A comprehensive understanding of its physical and chemical properties is the foundation of its safe handling.

Table 1: Physicochemical Properties of Betainealdehyde Diethylacetal Iodide

| Property | Value | Source |

| Molecular Formula | C₉H₂₂INO₂ | [2] |

| Molecular Weight | 303.18 g/mol | [2] |

| Appearance | Not specified; handle as a potentially hazardous solid. | General Precaution |

| Melting Point | 268 - 270 °C (decomposes) | |

| Solubility | Not specified; assume low water solubility and handle accordingly. | General Precaution |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). |

It is critical to note that the toxicological properties of Betainealdehyde Diethylacetal Iodide have not been thoroughly investigated. This lack of comprehensive data mandates a cautious approach, treating the compound as potentially hazardous upon inhalation, ingestion, or skin contact.

Hazard Identification and Risk Assessment

Based on available Safety Data Sheets (SDS), Betainealdehyde Diethylacetal Iodide is classified with several hazards that demand stringent control measures.

Table 2: GHS Hazard and Precautionary Statements

| Hazard Statement | Description | Precautionary Statement | Description |

| H315 | Causes skin irritation. | P264 | Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation. | P280 | Wear protective gloves/ eye protection/ face protection. |

| H335 | May cause respiratory irritation. | P261 | Avoid breathing dust. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |

The causality behind these classifications lies in the potential reactivity of the compound with biological tissues. Skin and eye irritation are likely due to its chemical nature, which can disrupt cell membranes and proteins upon contact. Respiratory irritation from inhaled dust is a common hazard for fine chemical powders.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount.

Primary Engineering Controls:

-

Fume Hood: All handling of Betainealdehyde Diethylacetal Iodide in its solid form or in solution should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist but a critical barrier between the researcher and potential harm.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the solid or concentrated solutions.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and change them frequently.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.

Safe Handling and Storage Protocols

Handling:

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

-

Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Storage:

-

Store in a tightly-closed container when not in use.[1]

-

Keep in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1]

-

The compound may be light-sensitive, so storage in an opaque container or a dark location is advisable.

Emergency Procedures

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

Spill Response Workflow:

Caption: Decision workflow for responding to a spill of Betainealdehyde Diethylacetal Iodide.

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so and continue rinsing. If eye irritation persists, get medical attention.

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal

All waste containing Betainealdehyde Diethylacetal Iodide must be treated as hazardous waste.

-

Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

-

Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]

Conclusion

The safe handling of Betainealdehyde Diethylacetal Iodide is predicated on a thorough understanding of its known hazards and a cautious respect for its unknown toxicological profile. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can confidently and safely explore the scientific potential of this compound.

References

-

Chemcd (n.d.). BETAINEALDEHYDE DIETHYLACETAL IODIDE ,6711-89-3 MSDS. Retrieved from [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). Betainealdehyde Diethylacetal Iodide. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2004). Toxicological Profile for Iodine. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (1983). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Retrieved from [Link]

Sources

Betainealdehyde Diethylacetal Iodide stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Betainealdehyde Diethylacetal Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betainealdehyde Diethylacetal Iodide (CAS No. 6711-89-3) is a quaternary ammonium salt incorporating an acetal functional group.[1] Its unique structure makes it a valuable compound in various research and development applications, potentially as a synthetic intermediate or a biologically active molecule. The presence of a positively charged quaternary ammonium group, a hydrolytically sensitive acetal, and an iodide counter-ion dictates its specific stability profile and necessitates stringent storage and handling protocols to ensure its integrity and experimental reproducibility.

This guide provides a comprehensive overview of the factors influencing the stability of Betainealdehyde Diethylacetal Iodide, offering scientifically grounded recommendations for its storage and handling.

Chemical Profile and Intrinsic Stability

The stability of Betainealdehyde Diethylacetal Iodide is best understood by examining its constituent functional groups: the quaternary ammonium salt, the diethylacetal, and the iodide anion.

-

Quaternary Ammonium Salts : Generally, these are chemically stable, non-volatile compounds.[2][3] They are often used as phase-transfer catalysts, electrolytes, and surfactants due to their stability across a range of conditions.[4] However, under high heat and in the presence of a strong base, they can undergo Hofmann elimination.

-

Diethylacetal Group : The acetal functional group is the most chemically sensitive part of the molecule. Acetals are stable under neutral to strongly basic conditions.[5][6] However, they are susceptible to hydrolysis back to their parent aldehyde and alcohol in the presence of acid, particularly aqueous acid.[5][6] This reaction is reversible.[5]

-

Iodide Anion : The iodide ion can be sensitive to oxidation, especially in the presence of light and air, which can lead to the formation of elemental iodine (I₂). This degradation is often visually indicated by a yellowing or browning of the compound. Some organic iodides can be prone to degradation under heat and light.[7]

Factors Influencing Stability

Several environmental factors can significantly impact the stability of Betainealdehyde Diethylacetal Iodide. Understanding these is crucial for maintaining the compound's purity and reactivity.

Temperature